![molecular formula C18H25NO B405874 N-[(3-methoxyphenyl)methyl]adamantan-2-amine](/img/structure/B405874.png)
N-[(3-methoxyphenyl)methyl]adamantan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methoxyphenyl)methyl]adamantan-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an adamantane core, which is a tricyclic hydrocarbon, attached to a 3-methoxybenzyl group. The adamantane structure is known for its rigidity and stability, while the 3-methoxybenzyl group adds functional versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]adamantan-2-amine typically involves the reductive amination of 3-methoxybenzaldehyde with 2-adamantanamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs. Continuous flow reactors and other advanced technologies may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-methoxyphenyl)methyl]adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various nucleophiles or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[(3-methoxyphenyl)methyl]adamantan-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving amines and adamantane derivatives.
Biology: The compound is studied for its role in modulating cellular processes and its effects on biological systems.
Medicine: Due to its unique structure, this compound is investigated for its potential therapeutic applications in treating neurological disorders and other medical conditions.
Wirkmechanismus
The mechanism of action of N-[(3-methoxyphenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound acts as an inhibitor of FAAH, thereby modulating the endocannabinoid system and affecting the release of neurotransmitters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-methoxybenzyl)hexadecanamide
- N-(3-methoxybenzyl)-9Z,12Z-octadecenamide
- N-benzyl-hexadecanamide
- N-benzyl-9Z,12Z,15Z-octadecadienamide
Uniqueness
N-[(3-methoxyphenyl)methyl]adamantan-2-amine is unique due to its adamantane core, which provides rigidity and stability, combined with the functional versatility of the 3-methoxybenzyl group. This combination of structural features makes it distinct from other similar compounds and contributes to its wide range of applications in scientific research and industry .
Eigenschaften
Molekularformel |
C18H25NO |
|---|---|
Molekulargewicht |
271.4g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C18H25NO/c1-20-17-4-2-3-12(10-17)11-19-18-15-6-13-5-14(8-15)9-16(18)7-13/h2-4,10,13-16,18-19H,5-9,11H2,1H3 |
InChI-Schlüssel |
DLMHBXXOSGOWSQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2C3CC4CC(C3)CC2C4 |
Kanonische SMILES |
COC1=CC=CC(=C1)CNC2C3CC4CC(C3)CC2C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B405792.png)
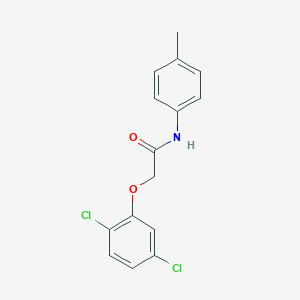
![Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate](/img/structure/B405796.png)
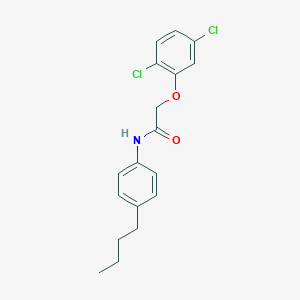
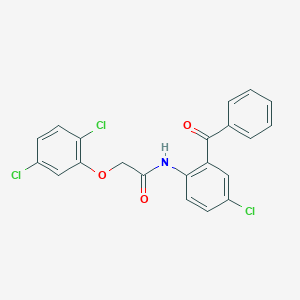
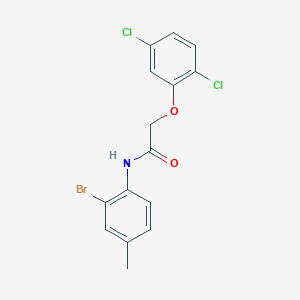
![N'-[2-(2,4-dibromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B405803.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B405805.png)
![5-{2-nitrophenyl}-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405809.png)
![5-(2-iodophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405810.png)
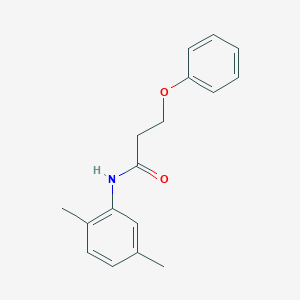
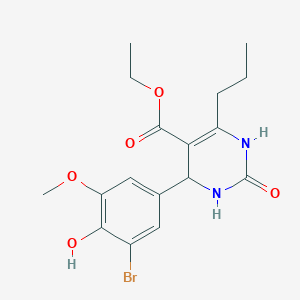
![2-(2,5-DICHLOROPHENOXY)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B405814.png)
